molecular formula C8H12N2O2 B6588904 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1314907-39-5

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid

Katalognummer: B6588904
CAS-Nummer: 1314907-39-5
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: NAPIDGLADKZGFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable acetic acid derivative. One common method is the alkylation of 1-ethyl-3-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings to minimize waste and exposure to hazardous chemicals .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Wissenschaftliche Forschungsanwendungen

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial products

Wirkmechanismus

The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism fully .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid.

    Pyrazole-4-acetic acid: Lacks the ethyl and methyl substitutions but shares the core structure.

    1-phenyl-3-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can affect its solubility, stability, and interaction with other molecules .

Eigenschaften

CAS-Nummer

1314907-39-5

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

2-(1-ethyl-3-methylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H12N2O2/c1-3-10-5-7(4-8(11)12)6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12)

InChI-Schlüssel

NAPIDGLADKZGFF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)C)CC(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.